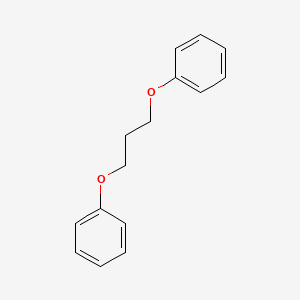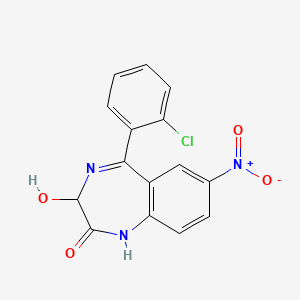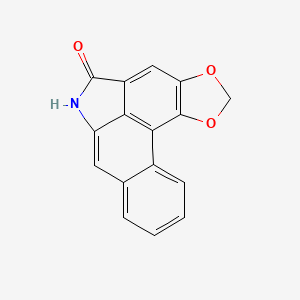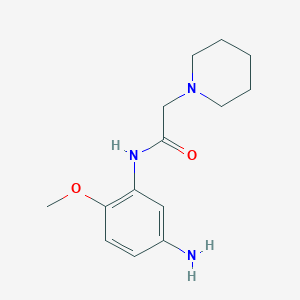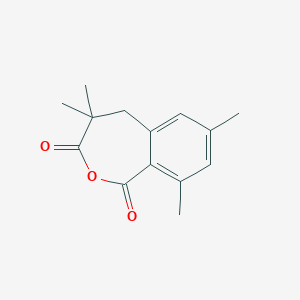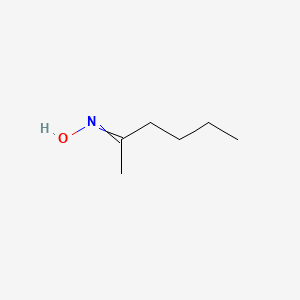
2-Hexanone oxime
Overview
Description
2-Hexanone oxime is a chemical compound with the molecular formula C6H13NO . It is also known by other names such as hexan-2-one oxime and N-hexan-2-ylidenehydroxylamine .
Molecular Structure Analysis
The molecular structure of 2-Hexanone oxime consists of 6 carbon atoms, 13 hydrogen atoms, and 1 oxygen atom . The molecular weight is approximately 115.1735 .
Physical And Chemical Properties Analysis
2-Hexanone oxime is a colorless to pale yellow liquid with a pungent odor. It is slightly soluble in water and is considered to be a volatile and flammable compound. The compound has a density of 0.934 g/mL.
Scientific Research Applications
Electrocatalytic Oxime Synthesis
2-Hexanone oxime can be synthesized through an electrocatalytic process . This process involves the use of in situ cathode-generated green oxidants of reactive oxygen species (ROS) such as OOH* and H2O2 . The electrochemical reaction can achieve over 95% yield and 99% selectivity of cyclohexanone oxime . This method provides a mild, economical, and sustainable energy-efficient electrocatalytic route for oxime production .
Key Chemical in ε-Caprolactam Synthesis
Cyclohexanone (CYC) oxime, a key chemical in ε-caprolactam synthesis, is critically important for the production of nylon-6 . Nylon-6 has a global annual demand over 8.9 million tons and is broadly used for mechanical construction, maintenance, films, and coatings .
Antidote for Organophosphate Poisoning
Oximes, including 2-Hexanone oxime, are renowned for their widespread applications as organophosphate (OP) antidotes . They have the ability to reactivate the enzyme—acetylcholinesterase (AChE)—which is inhibited by OPs .
Pharmaceutical Applications
Oximes have diverse biological and pharmacological applications . They are known for their antibacterial, anti-fungal, anti-inflammatory, anti-oxidant, and anti-cancer activities .
FDA-Approved Drugs
Six oxime-based drugs have been approved by the FDA . Among them, 2-PAM is an FDA-approved oxime, used to restore the activity of AChE in OP poisoning .
Cephalosporins Class Antibiotics
Four FDA-approved oxime-based antibiotics belong to the cephalosporins class . These include cefuroxime, cefpodoxime, ceftizoxime, and cefmenoxime . These oxime-based cephalosporins have emerged as an important class of drugs with improved efficacy and a broad spectrum of anti-microbial activity against Gram-positive and Gram-negative pathogens .
HPLC Column Separation
2-Hexanone oxime can be used in the separation process on Newcrom R1 HPLC column .
Electrosynthesis of Cyclohexanone
The electrosynthesis of cyclohexanone is more kinetically favorable than the HER . This process involves the use of 2-Hexanone oxime .
Safety and Hazards
Future Directions
Oximes are valuable synthetic building blocks with reactivity modes that enable their use in diverse methodologies, from cycloadditions to bioconjugation . Their reactivity towards photocatalysis and transition metals makes them ideal starting materials for N-containing heterocycles, amino alcohols, and amines . Developments in oxime reactivity since 2016 have enabled transformations such as the addition of iminyl radicals to alkenes to generate functionalized imines, and [2+2]-cycloadditions to access azetidines .
Mechanism of Action
Target of Action
The primary target of 2-Hexanone oxime is the carbonyl group in aldehydes and ketones . The nitrogen in the oxime acts as a nucleophile, competing with oxygen to react with the partially positive carbon in the carbonyl group .
Mode of Action
The mode of action of 2-Hexanone oxime involves a series of reactions known as the Beckmann rearrangement . Initially, the nitrogen in the oxime adds to the carbonyl carbon, followed by a proton transfer . The lone pair of nitrogen then displaces the hydroxide in an elimination reaction, forming the oxime . In the Beckmann rearrangement step, the oxime oxygen is protonated by acid, leading to the formation of a better leaving group . This is followed by a rearrangement where the C-C bond breaks, migrating to the nitrogen, forming a new C-N bond and displacing the water as a leaving group . This forms a free carbocation, which is then attacked by water . The positively charged oxygen is deprotonated by base to give the tautomer of the amide .
Biochemical Pathways
2-Hexanone oxime affects several biochemical pathways due to its ability to inhibit over 40 different kinases, including AMP-activated protein kinase (AMPK), phosphatidylinositol 3-kinase (PI3K), cyclin-dependent kinase (CDK), and multiple receptor and non-receptor tyrosine kinases . It also inhibits lipoxygenase 5, human neutrophil elastase, and proteinase 3 .
Pharmacokinetics
Oximes in general are known for their widespread applications as drugs and intermediates for the synthesis of several pharmacological derivatives
Result of Action
The result of the action of 2-Hexanone oxime is the formation of an oxime in an essentially irreversible process as the adduct dehydrates . This leads to the formation of amides or nitriles, depending on the starting material .
Action Environment
The action of 2-Hexanone oxime is influenced by environmental factors such as temperature and the presence of acid . The acid catalyzes the reaction, making the oxygen a better leaving group . The reaction is also temperature-dependent, with higher temperatures favoring the rearrangement .
properties
IUPAC Name |
(NE)-N-hexan-2-ylidenehydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-3-4-5-6(2)7-8/h8H,3-5H2,1-2H3/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHXCGIRATPOBAY-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=NO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C(=N/O)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9063952 | |
| Record name | 2-Hexanone, oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9063952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hexanone oxime | |
CAS RN |
5577-48-0 | |
| Record name | 2-Hexanone, oxime | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005577480 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hexanone, oxime | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Hexanone, oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9063952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexan-2-one oxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.504 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



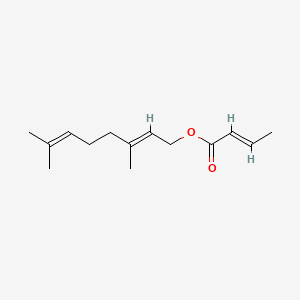
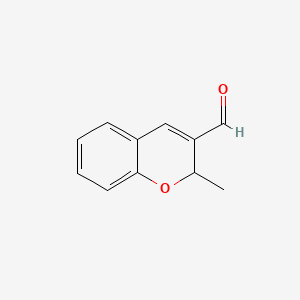



![3-[2,2-Dimethyl-1-oxo-3-[(1-oxo-2-propenyl)oxy]propoxy]-2,2-dimethylpropyl acrylate](/img/structure/B1604949.png)

